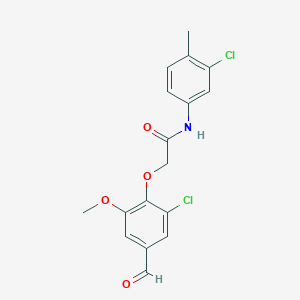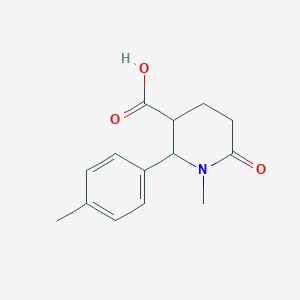
1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the piperidine family This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group, a ketone, a p-tolyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of p-tolylacetic acid with a suitable piperidine derivative under acidic conditions, followed by oxidation to introduce the ketone functionality
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, particularly during oxidation and carboxylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted p-tolyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-oxo-2-(p-tolyl)piperidine-3-carboxylic acid
- 1-Methyl-6-oxo-2-(m-tolyl)piperidine-3-carboxylic acid
- 1-Methyl-6-oxo-2-(o-tolyl)piperidine-3-carboxylic acid
Uniqueness: 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-tolyl group at the 2-position and the ketone at the 6-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Eigenschaften
IUPAC Name |
1-methyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-5-10(6-4-9)13-11(14(17)18)7-8-12(16)15(13)2/h3-6,11,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNPOLCLVBSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCC(=O)N2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
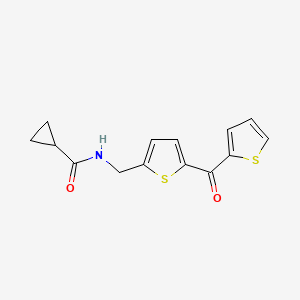
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)
![1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2668454.png)
![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)
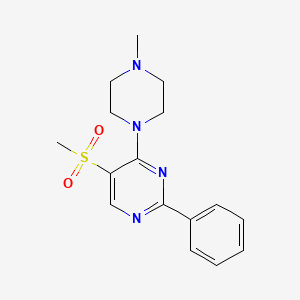
![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)
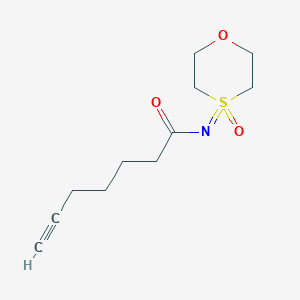

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)
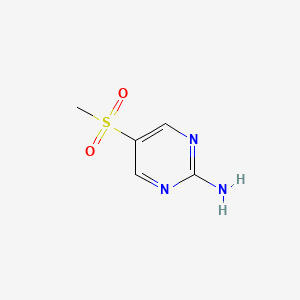
![2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2668470.png)
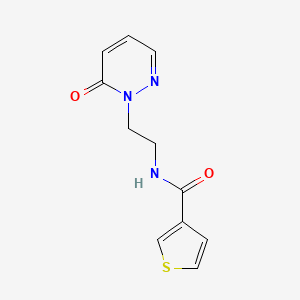
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2668473.png)
